molecular formula C15H11ClN2OS B2379952 (Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile CAS No. 328034-45-3

(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile

Cat. No. B2379952
CAS RN: 328034-45-3
M. Wt: 302.78
InChI Key: OYPJXOBUHJEZIR-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been found to have anti-tubercular properties and display antibacterial activity by inhibiting various enzymes .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Mechanism of Action

Benzothiazole derivatives display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Future Directions

The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

(Z)-4-chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-7-12(19)11(8-17)15-18-14-10-4-2-1-3-9(10)5-6-13(14)20-15/h1-4,19H,5-7H2/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZHWSZEORFAGQ-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)C(=C(CCl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)/C(=C(/CCl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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